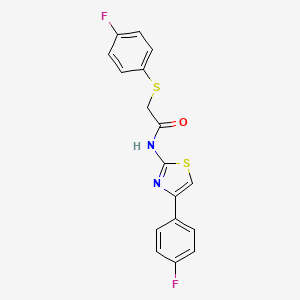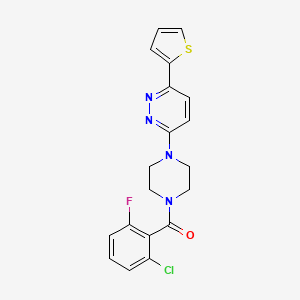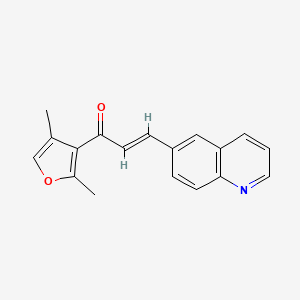
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one, also known as DMFQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmaceutical agent. DMFQ belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Compounds with structural similarities have been synthesized through various chemical reactions, offering a pathway to create novel derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of phenolic esters and amides of quinoline derivatives has demonstrated the versatility of these compounds in generating bioactive molecules through straightforward chemical processes (Shankerrao et al., 2013).
Antimicrobial and Antibacterial Activity
Several quinoline derivatives have been reported to exhibit significant antimicrobial and antibacterial activities. The creation of novel quinoline-based molecules, including those similar to "(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one," could lead to the development of new antimicrobial agents. Notably, some synthesized compounds have shown good activity against bacteria such as Enterococcus sp and Staphylococcus aureus, indicating their potential use in addressing antibiotic resistance (Shankerrao et al., 2013).
Antioxidant Properties
Quinoline derivatives have also been evaluated for their antioxidant properties, with some compounds demonstrating the ability to chelate metal ions and scavenge free radicals. These properties suggest potential applications in developing therapeutic agents for diseases caused by oxidative stress (Shankerrao et al., 2013).
Corrosion Inhibition
Compounds with quinoline moieties have shown effectiveness as corrosion inhibitors, providing protection for metals in aggressive environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant economic losses and safety hazards. Studies on similar compounds indicate that their adsorption onto metal surfaces forms a protective layer, significantly reducing the rate of corrosion (Zarrouk et al., 2016).
Fluorescent Probes and Sensors
Quinoline-based compounds have been employed as fluorescent probes for imaging and sensing applications, demonstrating the ability to detect ions or molecules with high specificity and sensitivity. Their photophysical properties, such as high fluorescence quantum yield and large Stokes shifts, make them suitable for biological imaging and environmental monitoring (Niu et al., 2015).
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRUWCUIPTIPY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)

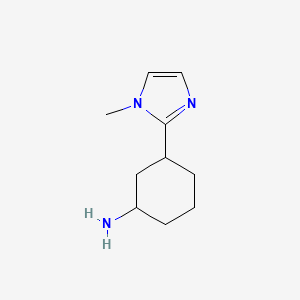
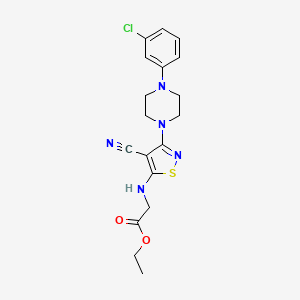
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
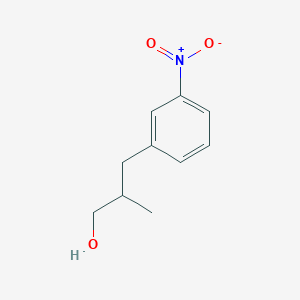
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)

